

discovery and history of (S)-mandelic acid

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Compound Name: (S)-mandelic acid

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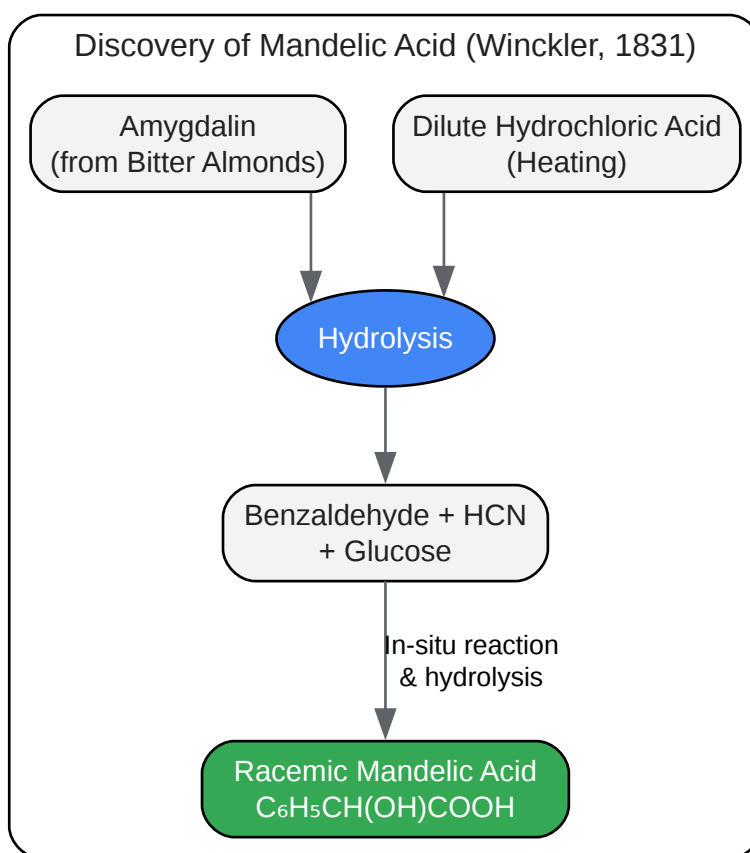
An In-depth Technical Guide to the Discovery and History of **(S)-Mandelic Acid**

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, exists as a pair of enantiomers, (R)- and **(S)-mandelic acid**, due to its chiral center. The (S)-enantiomer, in particular, is a valuable chiral building block in the pharmaceutical industry, serving as a precursor for the synthesis of various drugs, including antibiotics and other therapeutic agents. Its unique properties also make it a sought-after ingredient in cosmetic and dermatological formulations. This technical guide provides a comprehensive overview of the discovery of mandelic acid and the historical evolution of synthetic methods to obtain the enantiomerically pure (S)-form, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Dawn of Discovery

Mandelic acid was first brought to light in 1831 by the German pharmacist Ferdinand Ludwig Winckler.^{[1][2][3]} He isolated the compound by heating amygdalin, a cyanogenic glycoside extracted from bitter almonds (*Prunus dulcis*), with diluted hydrochloric acid.^{[1][2]} The name "mandelic acid" is derived from the German word for almond, "Mandel," paying homage to its natural source. Amygdalin, upon hydrolysis, breaks down to form benzaldehyde, hydrogen cyanide, and glucose. The subsequent reaction between benzaldehyde and hydrogen cyanide, followed by hydrolysis of the resulting nitrile, yields mandelic acid. This initial discovery produced a racemic mixture of both (R)- and (S)-enantiomers.

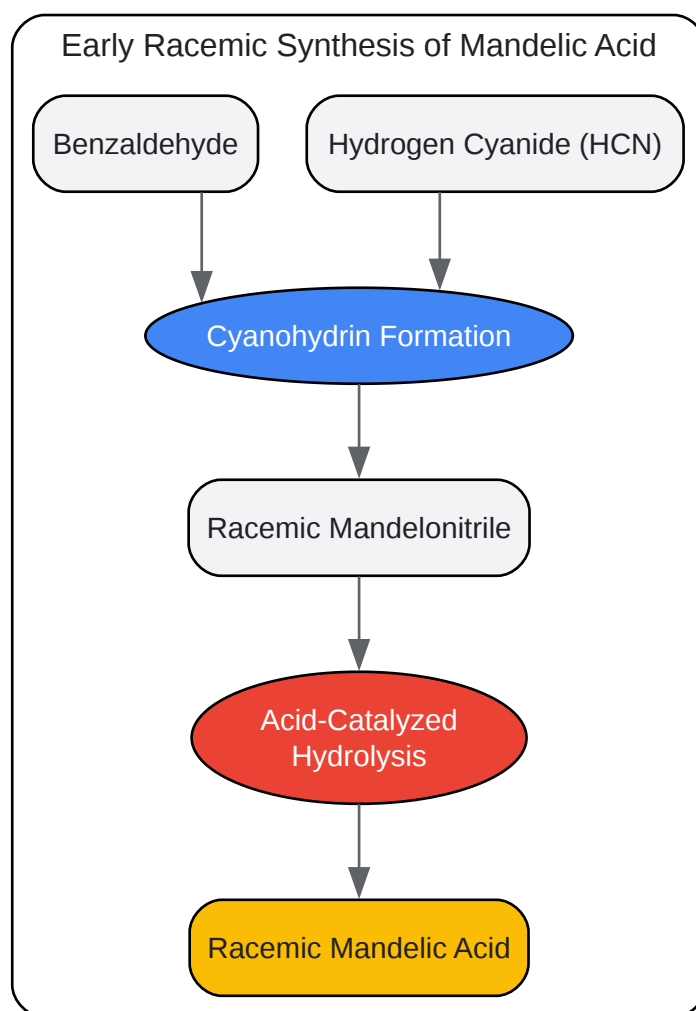


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Caption: The discovery pathway of mandelic acid by F. L. Winckler in 1831.

Chapter 2: Early Synthetic Routes and the Challenge of Resolution

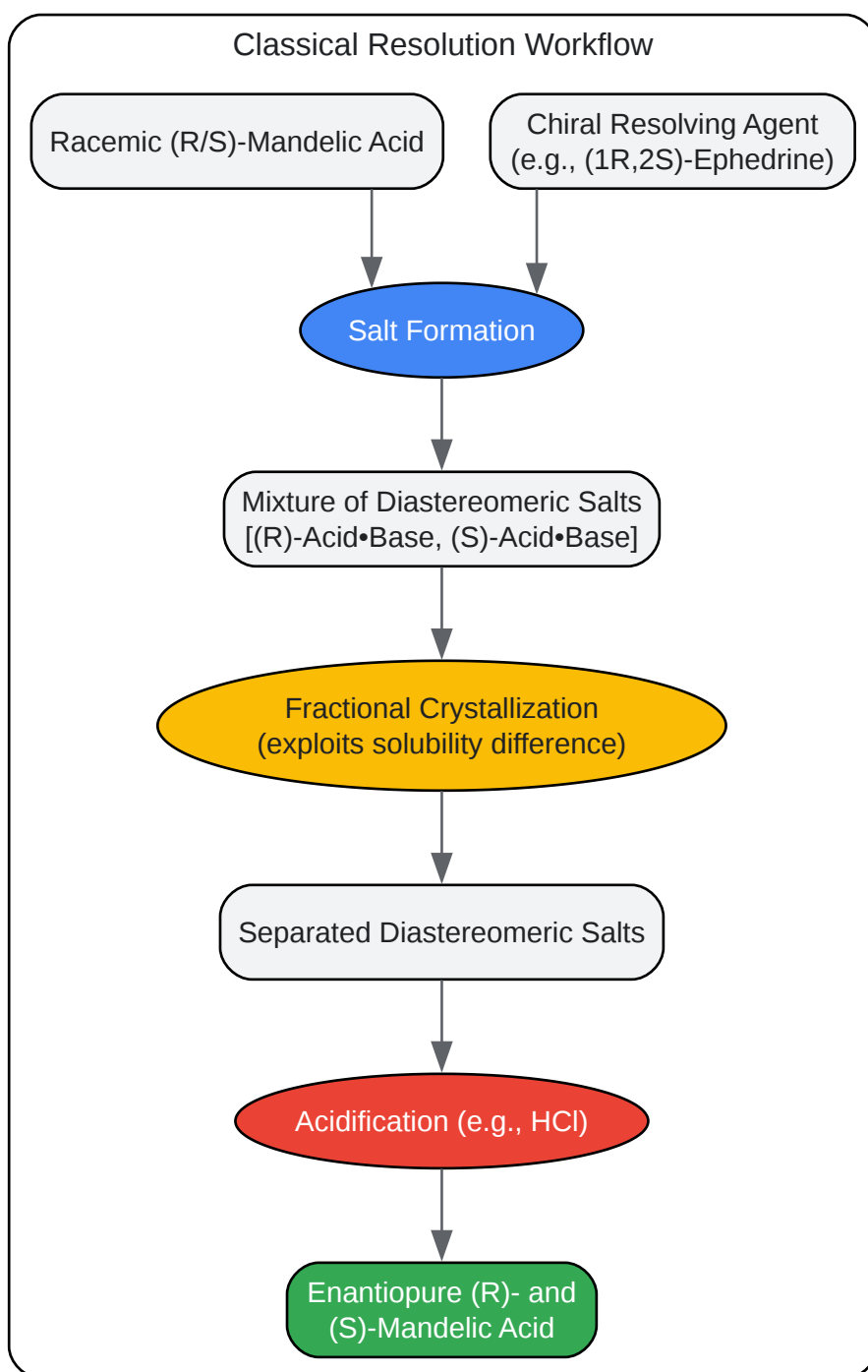
Following its discovery, chemists developed methods to synthesize mandelic acid in the laboratory without relying on natural amygdalin. The most common early method involved the acid-catalyzed hydrolysis of mandelonitrile. Mandelonitrile itself was prepared by reacting benzaldehyde with hydrogen cyanide, a process that produces a racemic mixture of the nitrile. This route, while effective for producing racemic mandelic acid, highlighted the central challenge for chemists: separating the valuable individual enantiomers from the 50:50 mixture.



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Caption: The early chemical synthesis workflow for producing racemic mandelic acid.

The separation of enantiomers, a process known as resolution, became the critical next step. The classical method for resolving carboxylic acids involves diastereomeric salt formation. This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts—(R)-acid/(R)-base and (S)-acid/(R)-base—are diastereomers and thus have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. A variety of chiral amines, including naturally occurring alkaloids like brucine and quinine, as well as synthetic amines like α -methylbenzylamine and ephedrine, have been used for this purpose. The resolution using (1R,2S)-(-)-ephedrine is a well-documented example.



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Caption: Logical workflow for the classical resolution of racemic mandelic acid.

Chapter 3: The Advent of Modern Enantioselective Synthesis

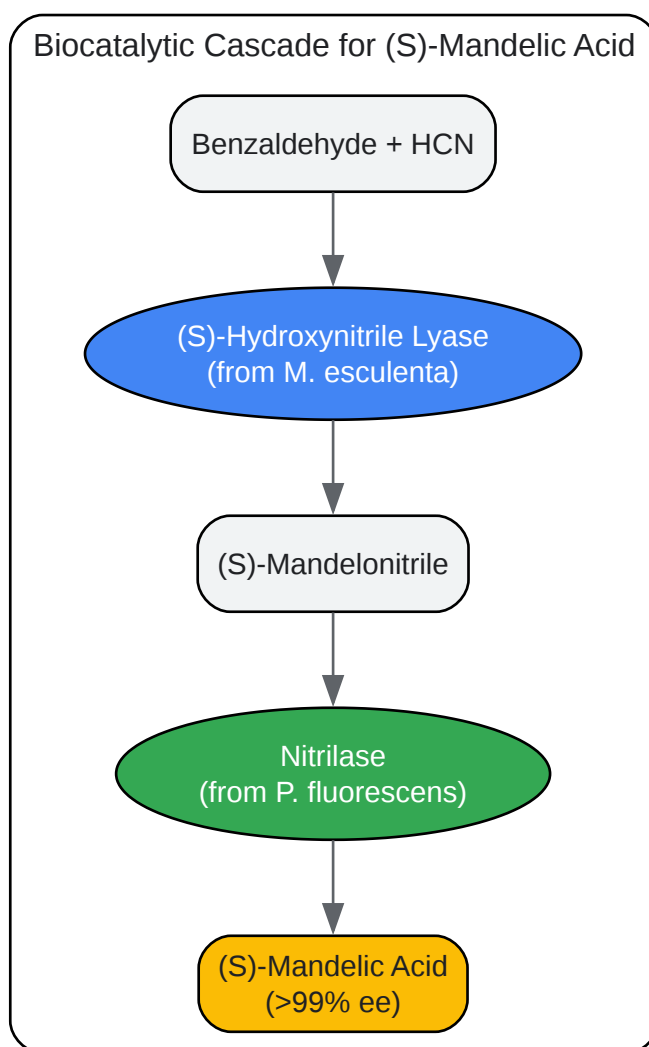
While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is only 50%. This limitation drove the development of modern asymmetric synthesis and biocatalysis, which aim to produce the desired enantiomer directly with high selectivity and yield.

Biocatalytic Cascade Synthesis

A prominent biocatalytic strategy for producing **(S)-mandelic acid** involves a two-step enzymatic cascade starting from benzaldehyde. This chemoenzymatic process utilizes two key enzymes:

- **(S)-Hydroxynitrile Lyase ((S)-HNL)**: This enzyme, often sourced from the cassava plant (*Manihot esculenta*), catalyzes the stereoselective addition of hydrogen cyanide (HCN) to benzaldehyde, producing (S)-mandelonitrile with very high enantiomeric excess (ee).
- **Nitrilase**: A nitrilase enzyme, for example from *Pseudomonas fluorescens*, is then used to hydrolyze the nitrile group of (S)-mandelonitrile directly to a carboxylic acid, yielding **(S)-mandelic acid**.

This one-pot synthesis can achieve high yields (90%) and excellent enantiomeric purity (>99% ee).



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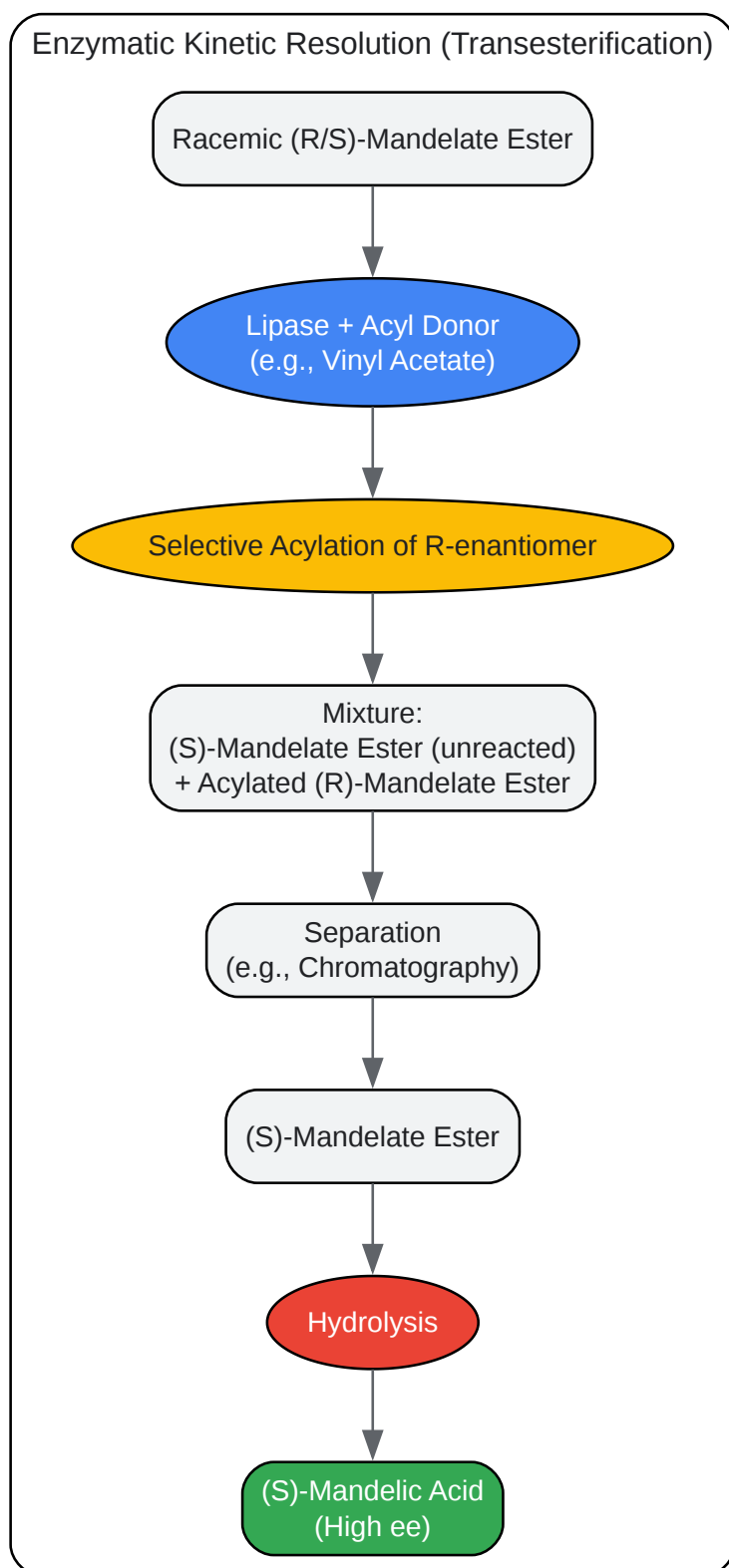
Caption: Biocatalytic cascade for the enantioselective synthesis of **(S)-mandelic acid**.

Enzymatic Kinetic Resolution

Kinetic resolution is another powerful enzymatic method. This technique uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. For mandelic acid, this is often performed on a racemic ester, such as methyl mandelate.

Lipases are commonly used for this purpose. In a process called transesterification, a lipase (e.g., from *Pseudomonas cepacia*) can selectively acylate the (R)-mandelic acid ester with an acyl donor like vinyl acetate, leaving the **(S)-mandelic acid** ester unreacted. Conversely, in

hydrolysis, a lipase can selectively hydrolyze the (R)-ester to the (R)-acid, again leaving the (S)-ester. The remaining (S)-ester can then be isolated and hydrolyzed to yield pure **(S)-mandelic acid**. This method routinely achieves high enantiomeric excess (>98% ee) for the unreacted substrate, with conversions approaching the theoretical maximum of 50%.



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Caption: Workflow for enzymatic kinetic resolution to obtain **(S)-mandelic acid**.

Data Presentation

Table 1: Physical and Optical Properties of Mandelic Acid Enantiomers

Property	Racemic (\pm)-Mandelic Acid	(S)-(+)-Mandelic Acid	(R)-(-)-Mandelic Acid
CAS Number	90-64-2	17199-29-0	611-71-2
Molecular Weight	152.15 g/mol	152.15 g/mol	152.15 g/mol
Appearance	White crystalline solid	White crystalline solid	White crystalline solid
Melting Point	119–122 °C	131–134 °C	131–133 °C
Specific Rotation $[\alpha]_D$	0°	+153° to +158° (c=1-2, H ₂ O)	-151° to -155° (c=1-2.8, H ₂ O)
Solubility	Moderately soluble in water; soluble in polar organic solvents.	Moderately soluble in water; soluble in polar organic solvents.	Freely soluble in isopropyl and ethyl alcohol; partly soluble in water.

Table 2: Comparison of Synthetic Methods for (S)-Mandelic Acid

Method	Starting Material(s)	Key Reagent/Catalyst	Typical Yield	Typical Enantiomeric Excess (ee)	Key Advantages/Disadvantages
Classical Resolution	Racemic Mandelic Acid	(1R,2S)-(-)-Ephedrine	~32-40%	85-90% (can be improved with recrystallization)	Adv: Well-established, simple chemistry. Disadv: Max 50% yield, often requires tedious recrystallizations.
Biocatalytic Cascade	Benzaldehyde, HCN	(S)-HNL, Nitrilase	~90%	>99%	Adv: High yield and enantioselectivity, mild conditions. Disadv: Requires handling of enzymes and toxic HCN.

Enzymatic Kinetic Resolution	Racemic Mandelate Ester	Lipase (e.g., from P. cepacia)	~45-49% (for recovered ester)	>98%	Adv: High enantioselecti vity, uses robust enzymes. Disadv: Max 50% yield, requires separation of product and unreacted substrate.
Asymmetric Catalysis	Benzaldehyd e, Cyanating Agent	Chiral Ti or V catalysts	High (up to 97% conversion)	60-81% (uncrystallize d)	Adv: Direct asymmetric synthesis. Disadv: Catalyst cost, lower ee for some substrates compared to biocatalysis.
Microbial Fermentation	Glucose	Engineered E. coli	5.7 g/L (titer)	93%	Adv: Sustainable, uses renewable feedstock. Disadv: Complex metabolic engineering, downstream processing challenges.

Experimental Protocols

Protocol 1: Classical Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

This protocol is adapted from procedures described in the literature.

- **Salt Formation:** In a suitable flask, dissolve equimolar quantities of (±)-mandelic acid and (1R,2S)-(-)-ephedrine in 95% ethanol at room temperature with stirring. Use enough solvent to fully dissolve the reagents.
- **Crystallization:** Allow the solution to stand undisturbed. The less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate], will preferentially precipitate as colorless prisms. The process can be initiated by scratching the inside of the flask and may be enhanced by slow cooling.
- **Isolation of Diastereomeric Salt:** Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 95% ethanol. The typical melting point of the crude salt is 160-165 °C. An 80% yield of the crude salt can be expected.
- **Recrystallization (Optional but Recommended):** To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to maximize crystal formation. The purified salt has a melting point of approximately 168–170 °C.
- **Liberation of the Enantiopure Acid:** Suspend the purified diastereomeric salt in water and acidify the mixture to a pH of ~1-2 using 6 M hydrochloric acid (HCl). This protonates the mandelate anion and the ephedrine cation.
- **Extraction:** Extract the liberated (R)-(-)-mandelic acid from the aqueous solution using a suitable organic solvent, such as tert-butyl methyl ether or diethyl ether (3x volumes).
- **Isolation of (R)-(-)-Mandelic Acid:** Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporation). The resulting white solid is (R)-(-)-mandelic acid. The expected melting point is 131–134 °C. The (S)-enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Protocol 2: Biocatalytic Cascade Synthesis of (S)-Mandelic Acid

This protocol outlines a general procedure based on established chemoenzymatic methods.

- **Reaction Setup:** Prepare a buffered aqueous solution (e.g., citrate buffer, pH 5.0-5.5) in a temperature-controlled reactor. The slightly acidic pH is crucial to suppress the non-enzymatic, racemic reaction.
- **Enzyme Immobilization (Optional):** For improved stability and reusability, use immobilized enzymes. (S)-HNL and nitrilase can be co-immobilized in cross-linked enzyme aggregates (CLEAs).
- **Reaction Initiation:** Add benzaldehyde to the buffer. Introduce the (S)-HNL catalyst.
- **Cyanide Addition:** Slowly add a source of hydrogen cyanide (e.g., a solution of KCN or HCN) to the reaction mixture. The slow addition maintains a low concentration of free cyanide. The (S)-HNL will catalyze the formation of (S)-mandelonitrile.
- **Hydrolysis Step:** Once the formation of the cyanohydrin is complete (monitored by HPLC or GC), add the nitrilase catalyst to the same pot. The nitrilase will hydrolyze (S)-mandelonitrile to **(S)-mandelic acid**. Note: Some nitrilases may also produce (S)-mandelamide as a byproduct. If this is significant, a third enzyme, an amidase, can be included in the CLEA to convert the amide to the desired acid.
- **Work-up and Isolation:** After the reaction is complete, remove the enzyme catalyst by filtration (especially if immobilized). Acidify the aqueous solution to pH ~2 with HCl. Extract the **(S)-mandelic acid** product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield **(S)-mandelic acid** as a white crystalline solid. Purity and enantiomeric excess (>99%) can be confirmed by chiral HPLC and melting point analysis (131–134 °C).

Conclusion

The journey of **(S)-mandelic acid** from its discovery in an almond extract to its modern, highly efficient synthesis is a testament to the evolution of chemical and biochemical sciences. Early methods, reliant on natural product isolation and racemic synthesis followed by classical resolution, laid the essential groundwork. However, the demands of the pharmaceutical and fine chemical industries for efficiency, purity, and sustainability have driven the development of sophisticated biocatalytic and asymmetric methods. Today, researchers can choose from a variety of powerful techniques, particularly enzymatic cascades and kinetic resolutions, to produce **(S)-mandelic acid** with exceptional enantiopurity and yield, enabling its widespread application in creating life-enhancing products.

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